molecular formula C5H4ClF2NO B2559829 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2166880-54-0

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole

Cat. No. B2559829
CAS RN: 2166880-54-0
M. Wt: 167.54
InChI Key: MJXHHPNZZHHXAR-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a simple and efficient domino protocol for the selective synthesis of difluoromethyl and fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .

Scientific Research Applications

Late-Stage Difluoromethylation

The field of late-stage difluoromethylation has witnessed significant advancements. Researchers have focused on X–CF2H bond formation, where X represents C (sp), C (sp2), C (sp3), O, N, or S. Several difluoromethylation reagents have been developed, enabling metal-based methods for transferring CF2H to C (sp2) sites. These methods work stoichiometrically or catalytically. Additionally, Minisci-type radical chemistry has been applied to heteroaromatics, achieving difluoromethylation of C (sp2)–H bonds. While stereoselective difluoromethylation remains limited, exciting progress includes site-selective installation of CF2H onto large biomolecules like proteins .

Difluoromethylation of Heterocycles via Radical Processes

Difluoromethylation plays a crucial role in functionalizing fluorine-containing heterocycles. These heterocycles are essential components of biologically and pharmacologically active compounds. Researchers have explored radical processes to introduce difluoromethyl groups selectively, enhancing the diversity of fluorinated molecules .

Fluorine Atom Introduction for Life Science and Materials Science Applications

Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is a rapidly growing research field. Fluorine atoms are pivotal in life science and materials science-related applications. Researchers continue to develop innovative methods for incorporating fluorine, including difluoromethylation, to enhance the properties of various compounds .

properties

IUPAC Name

3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXHHPNZZHHXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole

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